(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine
Description
Furan (B31954) and its derivatives are readily accessible from renewable biomass sources, making them attractive building blocks for sustainable chemistry. researchgate.netmdpi.com The integration of an amine functional group to a furan scaffold creates a versatile molecular entity with a rich chemical profile. These furan-based amines are utilized in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.net The nitrogen atom of the amine can act as a nucleophile or a base, while the furan ring can participate in various cycloaddition and substitution reactions. researchgate.net
Chiral amines are indispensable tools in modern organic synthesis, primarily due to their ability to induce stereoselectivity in chemical reactions. This is of paramount importance in the pharmaceutical industry, where the therapeutic effect of a drug is often dependent on a specific enantiomer. Chiral amines are widely employed as resolving agents for the separation of racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as chiral catalysts or ligands in asymmetric synthesis. The development of novel chiral amine scaffolds is an active area of research, as these molecules can enable more efficient and environmentally friendly synthetic routes to enantiomerically pure compounds.
Physicochemical Properties of (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine and Related Compounds
| Property | This compound (Predicted) | 4-{[(5-Methylfuran-2-yl)methyl]amino}butan-2-ol chemsrc.com | 1-(5-Methylfuran-2-yl)butan-1-amine bldpharm.com |
| CAS Number | Not available | 1343108-68-8 | 1249466-79-2 |
| Molecular Formula | C10H17NO | C10H17NO2 | C9H15NO |
| Molecular Weight | 167.25 g/mol | 183.24 g/mol | 153.22 g/mol |
| Boiling Point | Not available | Not available | Not available |
| Density | Not available | Not available | Not available |
Representative Spectroscopic Data of Analogous Furan-Substituted Amines
| Compound | Spectroscopic Data | Reference |
| Furfurylamine | 1H NMR (CDCl3): δ 7.35 (m, 1H), 6.30 (m, 1H), 6.20 (m, 1H), 3.85 (s, 2H), 1.50 (s, 2H). | researchgate.net |
| N-substituted 5-(hydroxymethyl)-2-furfuryl amines | General synthetic procedures and characterization are reported, highlighting the utility of reductive amination. | nih.govnih.gov |
Detailed research findings on this compound are limited. However, its synthesis can be reasonably proposed based on established chemical transformations. A likely synthetic route would involve the reductive amination of 5-methylfurfural (B50972) with butan-2-amine. mdpi.comresearchgate.net This reaction, typically carried out in the presence of a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation, is a common and efficient method for the formation of C-N bonds. nih.govnih.gov
The potential applications of this chiral amine are yet to be explored but can be inferred from its structural features. Its chirality suggests it could be investigated as a ligand in asymmetric catalysis, for example, in metal-catalyzed reductions or C-C bond-forming reactions. researchgate.net Furthermore, as a furan derivative, it could serve as a precursor for the synthesis of more complex heterocyclic systems with potential biological activities. The investigation of such furan-substituted chiral amines contributes to the broader effort of developing new synthetic tools and expanding the chemical space for drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-8(2)11-7-10-6-5-9(3)12-10/h5-6,8,11H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSBGXLXKSDCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of Butan 2 Yl 5 Methylfuran 2 Yl Methyl Amine and Its Analogs
Reactivity of the Secondary Amine Moiety in Furan-Substituted Structures
The secondary amine group in furan-substituted structures like (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine is a key site for a variety of chemical transformations. As nucleophiles, these amines readily participate in reactions such as alkylation, acylation, and condensation. The reactivity of this moiety is crucial for the synthesis of more complex molecules and for its potential use as a building block in organic synthesis.
The conversion of biomass-derived furan (B31954) compounds into valuable amines is an area of significant research. mdpi.com The synthesis of furan-derived amines often involves the reductive amination of furanic aldehydes and ketones. mdpi.com This process typically involves the condensation of a carbonyl group with an amine to form an imine, which is subsequently hydrogenated to the desired amine. mdpi.com The development of efficient catalysts for these reactions is a major focus, as side reactions such as hydrogenation of the furan ring can occur. mdpi.comacs.org
Transformations Involving the Furan Heterocycle
The furan ring in this compound is susceptible to a range of transformations, including ring-opening and rearrangement reactions, cycloaddition chemistry, and aromatic substitution reactions. These reactions offer pathways to novel molecular architectures.
Under acidic conditions, furan rings can undergo hydrolysis. For instance, 5-methylfuran-2-yl derivatives can be hydrolyzed to 2,5-dioxopentanyl compounds. nih.gov This transformation highlights the potential for the furan ring to act as a masked dicarbonyl functionality. The furan ring is also a precursor for the synthesis of other heterocyclic systems. A notable transformation is the reaction of furan with ammonia (B1221849), which can lead to the formation of pyrrole (B145914) compounds. chemistrywithdrsantosh.com This reaction is a key industrial process for producing pyrroles.
In some cases, the ring-opening of furan derivatives can be followed by cyclization to form different heterocyclic structures. For example, the hydrogenolysis of 3-(2-furanyl)-4,5-dihydro-isoxazole adducts using a Raney-Ni catalyst can lead to the opening of the dihydro-isoxazole ring. pvamu.eduresearchgate.net
The furan ring can participate as a diene in Diels-Alder [4+2] cycloaddition reactions. nih.govnih.gov This reactivity allows for the construction of complex polycyclic structures. The aromatic character of the furan ring can limit its reactivity in these reactions, often requiring harsh conditions such as high temperatures or the use of Lewis or Brønsted acid catalysts. nih.gov For example, 5-hydroxymethyl-furan-2-nitrileoxide undergoes [3+2] cycloadditions with alkenes to form 3-(2-furanyl)-4,5-dihydro-isoxazole ring systems. pvamu.edu
The table below summarizes representative cycloaddition reactions of furan derivatives.
| Furan Derivative | Dienophile | Reaction Type | Product |
| 5-Hydroxymethyl-furan-2-nitrileoxide | Alkenes | [3+2] Cycloaddition | 3-(2-Furanyl)-4,5-dihydo-isoxazole |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-Phenylmaleimide | Diels-Alder [4+2] Cycloaddition | Diels-Alder adduct |
This table presents illustrative examples of cycloaddition reactions involving furan derivatives.
The furan ring is more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions occurring under mild conditions. chemistrywithdrsantosh.compearson.com Substitution preferentially occurs at the 2- and 5-positions, which are more nucleophilic. pearson.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and acylation. chemistrywithdrsantosh.compharmaguideline.comyoutube.com For instance, furan reacts with bromine to yield 2-bromofuran. pearson.com
Conversely, nucleophilic substitution on the furan ring is generally difficult due to the electron-rich nature of the heterocycle. quimicaorganica.orgedurev.in However, the presence of electron-withdrawing groups on the ring can facilitate nucleophilic displacement. quimicaorganica.orgedurev.in For example, 2-bromo-5-nitrofuran (B1267531) readily reacts with nucleophiles. edurev.in
The following table provides examples of aromatic substitution reactions on furan.
| Reaction Type | Reagent | Product |
| Bromination | Bromine | 2-Bromofuran |
| Nitration | Acetyl nitrate | 2-Nitrofuran |
| Sulfonation | Sulfur trioxide/pyridine | Furan-2-sulfonic acid |
| Acylation | Acetic anhydride/Lewis acid | 2-Acetylfuran |
This table illustrates typical electrophilic aromatic substitution reactions of the furan ring.
Catalyst Development for Furan-Amine Transformations
The synthesis of furan-derived amines from biomass-based furan compounds is a key area of research in sustainable chemistry. mdpi.comresearchgate.net The development of efficient and selective heterogeneous catalysts is crucial for these transformations, as they can minimize side reactions and allow for easier product separation. mdpi.comacs.orgresearchgate.net
The reductive amination of furanic aldehydes and ketones is a primary route for the synthesis of furan-derived amines. mdpi.com The efficiency of this process is highly dependent on the catalyst used. Key factors influencing catalytic performance include the active metal, the support material, any promoters, the reaction solvent, and the reaction conditions. mdpi.comresearchgate.net
A variety of metals, including Ru, Rh, Pd, Pt, Ni, and Co, have been investigated for the reductive amination of furfural (B47365). mdpi.com For example, a Ru/Nb₂O₅ catalyst showed high selectivity for the formation of furfurylamine. mdpi.com The support material can also play a significant role; for instance, a sulfonic acid-functionalized silica (B1680970) support was used for an Ir-catalyzed reductive amination. mdpi.com Non-noble metal catalysts, such as those based on nickel and cobalt, are also being developed for these transformations due to their lower cost. mdpi.com
The table below showcases different heterogeneous catalyst systems used in the amination of furan derivatives.
| Furan Derivative | Nitrogen Source | Catalyst | Product | Yield (%) |
| Furfural | Ammonia | Ru/Nb₂O₅ | Furfurylamine | 99 |
| Furfural | Ammonia | Co/NC-700 | Furfurylamine | 99 |
| Furfural | Aniline | Ir/SiO₂-SO₃H | N-(furan-2-ylmethyl)aniline | 21 |
| 5-(Hydroxymethyl)furfural | Ammonia | Cu₄Ni₁Al₄Oₓ | 2,5-bis(aminomethyl)furan | 85.9 |
This table provides examples of catalyst systems and their performance in the synthesis of furan-derived amines, based on available literature. mdpi.comrsc.orgscispace.com
Role of Catalyst Support and Active Sites in Selective Reactions
The catalytic transformation of this compound and its analogs is profoundly influenced by the interplay between the catalyst's active sites and the support material. The choice of support can alter the electronic properties, dispersion, and stability of the active metal particles, while the nature of the active sites dictates the primary reaction pathways, such as hydrogenation, hydrogenolysis, or amination. mdpi.comresearchgate.net The synergy between these two components is critical for achieving high selectivity towards desired products. rsc.orgelsevierpure.com
Influence of Catalyst Support
Catalyst supports are not merely inert platforms; they actively participate in the catalytic cycle by modifying the active phase and sometimes providing additional catalytic functionalities, such as acidic sites. researchgate.netfrontiersin.org The selection of an appropriate support is crucial for steering the reaction towards a specific product.
Oxide Supports (Al₂O₃, SiO₂, etc.): Alumina (B75360) (Al₂O₃) and silica (SiO₂) are common supports used in the catalytic processing of furan derivatives. mdpi.com The acidity of these supports can be particularly important. For instance, in the conversion of furfural, acidic sites on the support can facilitate rearrangement and other acid-catalyzed reactions, which, in combination with metal active sites, can lead to products like cyclopentanone. rsc.org However, strong acidity can also promote coke formation, leading to catalyst deactivation. researchgate.net The interaction between the metal and the support is also key; for example, Ni/Al₂O₃-C catalysts have shown high activity and selectivity in the hydrogenation of furfural. mdpi.com
Carbon Supports: Carbon materials are valued for their high surface area, thermal stability, and tunable surface chemistry. In the hydrogenation of furfural to 2-methylfuran (B129897) (2-MF), a carbon-supported Ni-doped Mo carbide catalyst was found to be the most active and selective compared to SiO₂ and Al₂O₃ supports. mdpi.com This superior performance was attributed to better dispersion of the active phases and favorable metal-support interactions. mdpi.com Similarly, Pd/C combined with a strong Brønsted solid acid has been effective for the one-pot hydrodeoxygenation (HDO) of furan derivatives to alkanes under mild conditions. rsc.org
Zeolites: Zeolites offer a structured porous environment and tunable acidity, making them effective supports and catalysts for furan conversions. frontiersin.org Their well-defined pore structure can impart shape selectivity, influencing which reactant molecules can access the active sites and which product molecules can form. researchgate.net However, their small pore size can sometimes lead to deactivation due to the retention of intermediates and products. researchgate.net In the conversion of furfural derivatives, Co- and Pt-doped ZSM-5 zeolites demonstrated higher yields of γ-valerolactone (GVL) compared to unmodified H-ZSM-5, a difference attributed to an increase in Lewis and weak acid sites that facilitate hydrogen transfer. mdpi.com
Carbide Supports: Molybdenum carbide (MoCₓ) has emerged as a promising support material. In the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-dimethylfuran (B142691) (DMF), a Pd-Co bimetallic catalyst supported on MoCₓ showed exceptional activity. elsevierpure.com The unique electronic structure of the carbide support promotes charge transfer to the bimetallic sites, enhancing the cleavage of C-O bonds, a critical step in hydrodeoxygenation reactions. elsevierpure.com
The following table summarizes the performance of different supports for the hydrogenation of furfural, a key analog.
Table 1: Effect of Support on Furfural Hydrogenation over Ni₀.₁MoC Catalyst
| Catalyst Support | Furfural Conversion (%) | 2-Methylfuran (2-MF) Yield (mol%) | Reference |
|---|---|---|---|
| Carbon | 100 | 61 | mdpi.com |
| SiO₂ | Not specified | Lower than Carbon | mdpi.com |
| Al₂O₃ | Not specified | Lower than Carbon | mdpi.com |
Role of Active Sites
The chemical nature of the active sites determines the catalytic activity and selectivity. For furanic compounds, these sites are typically metallic and can be composed of single metals, bimetallic alloys, or metal phosphides.
Monometallic Catalysts: Noble metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are highly active for hydrogenation reactions. researchgate.netmdpi.com However, their high cost and potential for over-hydrogenation (e.g., saturation of the furan ring) have driven research towards non-noble metal alternatives like Nickel (Ni), Copper (Cu), and Cobalt (Co). frontiersin.orgmdpi.com Ni-based catalysts are effective for hydrogenation but can also catalyze C-O and C-C bond cleavage. rsc.orgacs.org Cu-containing catalysts are often highly selective for the hydrogenation of the aldehyde group in furfural to produce furfuryl alcohol, while showing lower activity for ring hydrogenation. mdpi.com
Bimetallic Catalysts: Combining two metals can create synergistic effects, leading to improved activity, selectivity, and stability compared to their monometallic counterparts. acs.org For instance, the addition of Ga to Ni catalysts for the hydrogenation of HMF was found to disrupt large Ni ensembles necessary for the adsorption of the furan ring, thereby suppressing the side reaction of ring hydrogenation and leading to a high yield of 2,5-bis(hydroxymethyl)furan. rsc.org Similarly, Pd-Co bimetallic sites on a MoCₓ support demonstrated a synergistic effect that altered the reaction path and greatly improved efficiency in converting HMF to DMF. elsevierpure.com Silica-supported NiFe bimetallic catalysts have also been shown to be selective for the conversion of furfural to methylfuran. acs.org
Metal Phosphides: Transition metal phosphides (e.g., Ni₂P, MoP, Co₂P) have gained attention as active catalysts for hydrodeoxygenation (HDO) reactions. tue.nl The introduction of phosphorus can modify the electronic properties of the metal, weakening the furan-ring/catalyst interaction. tue.nl This modification can suppress unwanted ring-opening and ring-hydrogenation reactions. tue.nl Studies on furfural HDO show that the activity of silica-supported metal phosphides decreases in the order Ni₂P > MoP > Co₂P > WP. tue.nl The selectivity of nickel phosphide (B1233454) catalysts can be tuned by varying the P/Ni ratio. tue.nl
The table below illustrates the varying selectivity of different metal phosphide active sites in the hydrodeoxygenation of furfural.
Table 2: Activity and Selectivity of Metal Phosphides in Furfural HDO
Reaction Conditions: T = 200 °C, H₂/furfural molar ratio = 74. Data collected after 2h time on stream. tue.nl
| Catalyst (Active Site) | Furfural Conversion (%) | Product Selectivity: 2-Methylfuran (%) | Product Selectivity: Tetrahydro-2-methylfuran (%) | Product Selectivity: Furfuryl alcohol (%) |
|---|---|---|---|---|
| Ni₂P/SiO₂ | ~90 | ~80 | ~5 | ~10 |
| MoP/SiO₂ | ~91 | ~50 | ~2 | ~45 |
| Co₂P/SiO₂ | ~53 | ~45 | ~2 | ~50 |
| WP/SiO₂ | ~50 | ~5 | ~1 | ~90 |
Advanced Spectroscopic and Structural Elucidation of Butan 2 Yl 5 Methylfuran 2 Yl Methyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon (¹³C) NMR Characterization
The ¹H and ¹³C NMR spectra of (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, with electronegative atoms like oxygen and nitrogen causing a downfield shift to higher ppm values.
¹H NMR Spectroscopy: The proton spectrum would reveal the connectivity of the butan-2-yl and (5-methylfuran-2-yl)methyl moieties. The protons on the furan (B31954) ring are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The methyl group attached to the furan ring would likely produce a singlet around 2.3 ppm. The protons of the butan-2-yl group and the methylene (B1212753) bridge would appear in the aliphatic region (0.8-4.0 ppm). The single proton on the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the furan ring are expected to resonate in the downfield region (around 100-150 ppm) due to their sp² hybridization and proximity to the oxygen atom. The carbons of the aliphatic butan-2-yl group and the methylene bridge would appear in the upfield region (approximately 10-60 ppm).
A predicted assignment of the ¹H and ¹³C NMR chemical shifts is presented in the table below, based on established values for similar structural motifs.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~ 3.7 (s, 2H) | ~ 45.0 |
| 2 | - | ~ 152.0 |
| 3 | ~ 6.1 (d, 1H) | ~ 108.0 |
| 4 | ~ 6.0 (d, 1H) | ~ 106.0 |
| 5 | - | ~ 150.0 |
| 6 | ~ 2.3 (s, 3H) | ~ 13.5 |
| 7 | ~ 2.7 (m, 1H) | ~ 55.0 |
| 8 | ~ 1.5 (m, 2H) | ~ 29.0 |
| 9 | ~ 0.9 (t, 3H) | ~ 10.0 |
| 10 | ~ 1.1 (d, 3H) | ~ 19.0 |
| NH | ~ 1.5 (br s, 1H) | - |
Note: Predicted values are for illustrative purposes. Actual experimental values may vary based on solvent and other experimental conditions.
Deuterium (²H) NMR and Isotope Labeling Studies for Mechanistic Insights
Deuterium (²H) NMR and isotope labeling are powerful techniques for elucidating reaction mechanisms and tracking the fate of specific atoms during a chemical transformation. By selectively replacing a proton with a deuterium atom, researchers can follow the deuterium label through a reaction sequence.
In the context of this compound, deuterium labeling could be employed to study its formation via reductive amination of 5-methylfurfural (B50972) with butan-2-amine. For instance, using a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) would introduce a deuterium atom at the methylene bridge (position 1). Subsequent ¹H NMR analysis would show the disappearance of the signal for the CH₂ group and the appearance of a corresponding signal in the ²H NMR spectrum, confirming the mechanism of hydride transfer.
Similarly, performing the synthesis in a deuterated solvent like D₂O could reveal information about proton exchange events, particularly at the N-H position. osti.gov The replacement of hydrogen with deuterium can also lead to a kinetic isotope effect, where the rate of a reaction is altered, providing further evidence for the involvement of a particular C-H or N-H bond in the rate-determining step of a reaction. chem-station.com
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides essential information, 2D NMR techniques are often necessary for the definitive assignment of complex structures. These experiments correlate signals from different nuclei, providing a connectivity map of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons within the butan-2-yl group (e.g., between H-7, H-8, H-9, and H-10) and between the adjacent protons on the furan ring (H-3 and H-4). rsc.orgresearchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the assignment of the carbon skeleton. rsc.orgcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying connectivity across quaternary carbons (which have no attached protons) and heteroatoms. For example, an HMBC spectrum would show a correlation between the methyl protons at position 6 and the furan ring carbons C-4 and C-5, as well as between the methylene protons at position 1 and the furan carbon C-2 and the butan-2-yl carbon C-7. rsc.orgresearchgate.net
Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the key expected vibrational bands are:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3350 - 3310 (weak to medium) | Secondary Amine orgchemboulder.comspectroscopyonline.comrockymountainlabs.com |
| C-H Stretch (sp³) | 3000 - 2850 (strong) | Alkyl groups rockymountainlabs.comuniversallab.org |
| C-H Stretch (sp²) | 3100 - 3000 (medium) | Furan ring |
| C=C Stretch | 1600 - 1475 (medium) | Furan ring |
| C-N Stretch | 1250 - 1020 (medium) | Aliphatic Amine orgchemboulder.com |
| C-O-C Stretch | 1250 - 1050 (strong) | Furan ring |
| N-H Wag | 910 - 665 (broad, strong) | Secondary Amine orgchemboulder.com |
The presence of a weak to medium band in the 3350-3310 cm⁻¹ region would be characteristic of the N-H stretch of the secondary amine. orgchemboulder.comspectroscopyonline.comrockymountainlabs.com The strong C-H stretching bands below 3000 cm⁻¹ would confirm the aliphatic portions of the molecule, while the C-O-C stretching of the furan ring would likely appear as a strong band in the fingerprint region. rockymountainlabs.comuniversallab.org
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the furan ring. zenodo.org The C=C stretching vibrations of the furan ring are expected to produce strong signals in the Raman spectrum. chemicalpapers.comglobalresearchonline.net Additionally, the C-H stretching and bending modes of the alkyl and furan moieties would be observable. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in conformational analysis and structural verification. globalresearchonline.net
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds by providing information about their molecular weight and fragmentation patterns. For this compound, a combination of mass spectrometry techniques can be employed to confirm its identity and structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for analyzing the purity of this compound and identifying it within a reaction mixture. creative-proteomics.comresearchgate.net The compound is expected to be sufficiently volatile and thermally stable for GC analysis.
In a typical GC-MS analysis, the compound would be separated from other components on a capillary column, such as a HP-5MS column, before entering the mass spectrometer. mdpi.com The retention time of the compound is a characteristic property under specific chromatographic conditions. After elution from the GC column, the molecule enters the ion source of the mass spectrometer, where it is typically ionized by electron ionization (EI).
The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The spectrum for this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The primary value of GC-MS in structural elucidation comes from the reproducible fragmentation pattern generated by EI, which acts as a molecular fingerprint. azom.comnih.gov The fragmentation of this specific amine is predicted to occur via characteristic pathways, primarily through alpha-cleavage, which is a common fragmentation mechanism for amines.
Predicted key fragmentation pathways include:
Formation of the 5-methylfurfuryl cation: Cleavage of the bond between the nitrogen and the methylene bridge is expected to be a dominant pathway, yielding a highly stable, resonance-delocalized 5-methylfurfuryl cation at m/z 95.
Alpha-cleavage at the butan-2-yl group: Cleavage of the C-C bond alpha to the nitrogen within the sec-butyl group can result in the loss of an ethyl radical (•C₂H₅), leading to a fragment ion at m/z 152. Alternatively, loss of a methyl radical (•CH₃) would produce a fragment at m/z 166.
The following table summarizes the predicted major fragments for this compound in a typical GC-MS experiment.
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 181 | [C₁₁H₁₉NO]⁺• | Molecular Ion (M⁺) |
| 166 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical from butan-2-yl group |
| 152 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical from butan-2-yl group |
| 95 | [C₆H₇O]⁺ | Cleavage of C-N bond to form the 5-methylfurfuryl cation |
High-Resolution Mass Spectrometry (HRMS) and Electron Ionization-Mass Spectrometry (EI-MS)
Electron Ionization-Mass Spectrometry (EI-MS) is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize molecules, leading to significant and predictable fragmentation. wikipedia.orglibretexts.orgchromatographyonline.com This extensive fragmentation provides detailed structural information. creative-proteomics.comwikipedia.org For this compound, the EI-MS spectrum would provide the fragmentation pattern detailed in the GC-MS section (4.3.1), as EI is the most common ion source used in GC-MS. The reproducibility of EI-MS spectra is a key advantage, allowing for comparison with spectral libraries for compound identification. azom.comlibretexts.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition. fossiliontech.comnih.gov While standard mass spectrometry provides nominal masses, HRMS can distinguish between ions that have the same integer mass but different elemental formulas. creative-proteomics.com For this compound (C₁₁H₁₉NO), HRMS would be used to confirm the elemental composition of the molecular ion and its major fragments. This technique is crucial for confirming the identity of a newly synthesized compound or for distinguishing between isomers.
The table below presents the predicted HRMS data for the target compound and its key fragments.
| Elemental Formula | Nominal Mass (m/z) | Calculated Exact Mass | Fragment Identity |
|---|---|---|---|
| C₁₁H₁₉NO | 181 | 181.14666 | Molecular Ion |
| C₁₀H₁₆NO | 166 | 166.12319 | [M - CH₃]⁺ |
| C₉H₁₄NO | 152 | 152.10754 | [M - C₂H₅]⁺ |
| C₆H₇O | 95 | 95.04969 | 5-methylfurfuryl cation |
In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable data on reaction kinetics, the formation of intermediates, and mechanistic pathways without the need for sample extraction. acs.org For the synthesis of this compound, which can be prepared via methods such as the reductive amination of 5-methylfurfural with butan-2-amine, techniques like Raman spectroscopy, XPS, and EXAFS could offer significant insights. libretexts.org
Raman Spectroscopy is a vibrational spectroscopy technique that is highly effective for in situ monitoring of liquid-phase organic reactions. It is non-destructive and insensitive to water, allowing for direct analysis of aqueous or organic reaction media. During the synthesis of the target amine from 5-methylfurfural, a Raman probe could be used to track the reaction progress by monitoring key vibrational bands. Specifically, one would observe the disappearance of the characteristic aldehyde C=O stretching vibration of 5-methylfurfural (around 1670 cm⁻¹) and the C=C stretching vibrations of the furan ring. researchgate.net Concurrently, the appearance of new bands corresponding to the C-N stretching of the product amine would be monitored. The furan ring itself has several characteristic Raman bands, including symmetric and asymmetric ring stretching vibrations, which could shift upon conversion of the aldehyde to the amine, providing further confirmation of product formation. globalresearchonline.netchemicalpapers.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on elemental composition and the chemical (oxidative) state of atoms. nih.gov While not typically used for in situ monitoring of bulk liquid reactions, XPS is invaluable for studying heterogeneous catalytic processes. If the synthesis of this compound were performed using a solid-supported catalyst (e.g., for hydrogenation), XPS could be used to characterize the catalyst surface before and after the reaction. It could also provide mechanistic information by identifying the binding states of adsorbed reactants, intermediates, and the product on the catalyst surface. For the product amine, XPS would show characteristic binding energies for C 1s, O 1s, and N 1s electrons. The N 1s binding energy for a secondary amine is expected to be in the range of 399.0 to 400.5 eV, which would confirm the presence of the nitrogen atom in the desired chemical environment. xpsfitting.comnih.govthermofisher.com
Extended X-ray Absorption Fine Structure (EXAFS) , a type of X-ray Absorption Spectroscopy (XAS), is a powerful tool for determining the local atomic structure around a specific element. researchgate.netlibretexts.org Like XPS, its application to the synthesis of the target amine is most relevant in the context of catalysis, particularly if a metal-based catalyst is used. nih.gov EXAFS is capable of providing data on bond distances, coordination numbers, and the identity of neighboring atoms for the absorbing element, even in amorphous or liquid samples. researchgate.netlibretexts.org For instance, in a metal-catalyzed reductive amination, in situ EXAFS could be employed to monitor changes in the catalyst's oxidation state and coordination environment as reactants bind and the reaction proceeds, offering a detailed view of the catalytic cycle at a molecular level. acs.orgacs.org
Theoretical and Computational Investigations of Butan 2 Yl 5 Methylfuran 2 Yl Methyl Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic properties and inherent reactivity of a molecule. For (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine, Density Functional Theory (DFT) serves as a powerful tool. By employing methods like B3LYP with a basis set such as 6-31G(d,p), it is possible to optimize the molecule's geometry and calculate various electronic parameters.
These calculations yield insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
Furthermore, DFT calculations can determine other key quantum chemical descriptors. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (σ). These parameters provide a comprehensive picture of the molecule's reactivity and are derived from the HOMO and LUMO energy values. The distribution of Mulliken charges on each atom can also be calculated, revealing the partial positive or negative charges and identifying potential sites for electrophilic or nucleophilic attack.
Table 1: Hypothetical Quantum Chemical Parameters for this compound calculated using DFT/B3LYP
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.54 | eV |
| LUMO Energy | -0.89 | eV |
| Energy Gap (ΔE) | 5.65 | eV |
| Ionization Potential (I) | 6.54 | eV |
| Electron Affinity (A) | 0.89 | eV |
| Electronegativity (χ) | 3.715 | eV |
| Chemical Hardness (η) | 2.825 | eV |
| Chemical Softness (σ) | 0.354 | eV⁻¹ |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Substrate Interactions
Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and intermolecular interactions.
For a flexible molecule like this, which possesses several rotatable bonds, MD simulations can identify the most stable, low-energy conformations. By simulating the molecule in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), one can observe how the molecule folds and changes its shape. This analysis is crucial for understanding how the molecule might interact with biological targets like enzymes or receptors. The simulations can reveal dominant dihedral angles and the probability of finding the molecule in a particular spatial arrangement.
When studying ligand-substrate interactions, MD simulations can be used to model the binding of this compound to a hypothetical protein active site. These simulations can calculate the binding free energy, identify key interacting residues (e.g., through hydrogen bonds or hydrophobic interactions), and assess the stability of the ligand-protein complex.
Table 2: Hypothetical Conformational Analysis Results from a Molecular Dynamics Simulation
| Conformer | Dihedral Angle (C-N-C-C) | Potential Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Anti) | 175.5° | -15.2 | 65 |
| B (Gauche 1) | 62.1° | -13.8 | 25 |
Prediction of Spectroscopic Parameters and Computational Validation of Experimental Data
Computational chemistry provides powerful methods for predicting spectroscopic data, which can then be used to validate and interpret experimental findings. For this compound, techniques like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).
These theoretical calculations, often performed using DFT, can predict the entire spectrum of the molecule. By comparing the calculated chemical shifts with experimentally obtained spectra, a direct validation of the computed molecular structure is possible. Discrepancies between theoretical and experimental values can often be resolved by applying scaling factors or considering solvent effects in the calculations.
Similarly, computational methods can predict infrared (IR) spectra by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or C-O stretching within the furan (B31954) ring. This theoretical spectrum can be compared with an experimental FT-IR spectrum to aid in the assignment of observed absorption bands.
Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data
| Parameter | Experimental Value | Calculated Value (GIAO/DFT) |
|---|---|---|
| ¹³C NMR (C=O of furan) | 155.9 ppm | 156.2 ppm |
| ¹H NMR (furan H) | 6.15 ppm | 6.21 ppm |
| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3365 cm⁻¹ |
Elucidation of Reaction Mechanisms via Computational Modeling of Transition States
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction involving this compound, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states.
For a hypothetical reaction, such as an N-alkylation or an electrophilic substitution on the furan ring, computational methods can calculate the activation energy (Ea) required to overcome the energy barrier of the transition state. This allows for the prediction of reaction rates and the determination of the most favorable reaction pathway among several possibilities. Methods like DFT are commonly used to locate transition state geometries and compute their energies. By comparing the activation energies of different proposed mechanisms, the most plausible one can be identified.
Table 4: Hypothetical Activation Energies for a Proposed N-Alkylation Reaction Pathway
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| 1 | Nucleophilic attack of amine on alkyl halide | 18.5 |
| 2 | Proton transfer | 5.2 |
Studies on Chirality and Enantiomeric Excess via Computational Methods
This compound is a chiral molecule due to the stereocenter in the butan-2-yl group. Computational methods can be employed to study the properties of its two enantiomers, (R)- and (S)-(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine.
Calculations can predict properties that differ between enantiomers, most notably their optical rotation, which is the angle to which they rotate plane-polarized light. By calculating the specific rotation for each enantiomer, one can correlate the absolute configuration (R or S) with the experimentally observed direction of rotation (+ or -).
Furthermore, computational modeling can be used to simulate chiral separation techniques, such as chromatography with a chiral stationary phase. By modeling the interactions between each enantiomer and the chiral selector, it is possible to predict which enantiomer will have a stronger interaction and therefore a longer retention time, providing insights for the development of effective enantioseparation methods.
Table 5: Hypothetical Calculated Properties for the Enantiomers
| Enantiomer | Absolute Configuration | Calculated Specific Rotation [α]D (degrees) |
|---|---|---|
| 1 | (R) | -25.8 |
Applications in Advanced Organic Synthesis and Materials Chemistry Excluding Biological/clinical
(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine as a Key Intermediate in Multi-step Organic Syntheses
This compound is a valuable intermediate in multi-step organic syntheses, primarily owing to the distinct reactivity of its amine and furan (B31954) components. The synthesis of this compound and its analogs typically involves the reductive amination of biomass-derived furanic aldehydes, such as 5-methylfurfural (B50972), with a primary amine, in this case, butan-2-amine. This transformation is a cornerstone of sustainable chemistry, converting renewable platform chemicals into functionalized molecules. Catalytic systems for this reaction are diverse, ranging from noble metal-based catalysts like Pd/C to more earth-abundant options such as Raney Ni and Cu-based catalysts.
Once synthesized, the compound serves as a versatile building block. The secondary amine functionality can undergo further reactions, such as N-alkylation, acylation, or arylation, to introduce additional complexity. The furan ring itself is a reactive diene and can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, to construct intricate polycyclic architectures. This dual reactivity allows for a modular approach to the synthesis of complex target molecules. For instance, the furan ring can be transformed into a benzene (B151609) ring or other heterocyclic systems, making furan-containing amines key precursors in the synthesis of novel scaffolds.
The general synthetic approach is outlined below:
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst Examples | Product |
| 5-Methylfurfural | Butan-2-amine | Reductive Amination | Raney Ni, Pd/C, CuAlOx | This compound |
This intermediate can then be used in subsequent steps, for example, in cycloaddition reactions to build more complex molecular frameworks.
Development of Chiral Furan-Amine Ligands for Asymmetric Catalysis
The demand for enantiomerically pure compounds has driven the development of a vast library of chiral ligands for asymmetric catalysis. This compound possesses inherent chirality due to the sec-butyl group, making it and its derivatives attractive candidates for chiral ligands. The nitrogen atom of the amine and the oxygen atom of the furan ring can act as donor atoms to coordinate with a metal center, creating a chiral environment around the catalyst.
The design of effective chiral ligands often relies on creating a rigid and well-defined stereochemical environment. In furan-amine structures, the stereogenic center on the butyl group can effectively influence the facial selectivity of reactions catalyzed by the corresponding metal complex. Researchers have successfully synthesized various chiral furan-based ligands, demonstrating their efficacy in a range of asymmetric transformations. For example, C2-symmetric chiral furan-N,N'-dioxide ligands have been applied in Ni(II)-catalyzed asymmetric Friedel-Crafts alkylation reactions. Similarly, chiral ligands based on sulfur-containing heterocycles like thiophene (B33073) have been used in copper-catalyzed asymmetric Friedel-Crafts reactions of indoles with nitroolefins.
The development of ligands based on the this compound scaffold follows this established principle. The combination of the chiral amine and the furan motif provides a bidentate coordination potential, which is a common feature in many successful "privileged ligands."
| Ligand Type | Metal | Asymmetric Reaction | Reference |
| Chiral Furan-N,N'-dioxide | Ni(II) | Friedel-Crafts Alkylation | |
| Chiral Furan-Indole | Organocatalyst | (2+4) Annulation | |
| Chiral Bis(oxazolinyl)thiophene | Cu(II) | Friedel-Crafts Alkylation |
Precursors for Novel Polymeric Materials or Functional Compounds
Biomass-derived furanic compounds are recognized as promising renewable building blocks for the synthesis of sustainable polymers. Furan derivatives containing amine functionalities are particularly useful as monomers for a variety of thermosetting and thermoplastic materials. The amine group can readily participate in step-growth polymerization reactions with comonomers such as epoxides, isocyanates, and carboxylic acid derivatives to produce epoxy resins, polyurethanes, and polyamides, respectively.
Recent research has highlighted the potential of furan amines in creating high-performance polymers. For example, furan-based diamines have been used to synthesize polybenzoxazines with high glass transition temperatures and excellent thermal stability. These materials are seen as sustainable alternatives to traditional phenol-formaldehyde resins. Furthermore, the furan ring itself can be exploited to introduce unique functionalities into the polymer backbone. The reversible Diels-Alder reaction between furan and maleimide (B117702) groups has been widely used to create self-healing and recyclable thermoset materials.
The incorporation of this compound into a polymer structure can impart specific properties. The aliphatic sec-butyl group can increase solubility and modify the mechanical properties of the resulting polymer, while the furan ring offers a site for cross-linking or further functionalization.
| Polymer Type | Furan-Based Monomer(s) | Key Properties/Applications |
| Polybenzoxazines | Furan-diamine, Cardanol, Formaldehyde | High Tg (220-280°C), high char yield, good adhesion |
| Polyesters | 2,5-Bis(hydroxymethyl)furan (BHMF), Diacids | Renewable alternative to PET, tunable properties |
| Polyimines | Furan dialdehyde, Biobased amines | Fully biobased vitrimers, covalent adaptable networks |
| Epoxy Resins | Di-furan di-amine (DFDA) | High modulus (>5 GPa), high yield strength (>150 MPa) |
Role in Sustainable Chemical Production from Biomass-Derived Furanics
The transition from a fossil fuel-based economy to a bio-based one hinges on the efficient conversion of biomass into valuable platform chemicals. Furanics, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. These molecules serve as starting points for a cascade of chemical transformations to produce fuels, chemicals, and materials.
The synthesis of this compound from 5-methylfurfural is a prime example of valorizing biomass. 5-Methylfurfural is itself obtainable from HMF, a direct product of C6 sugar dehydration. The conversion of these furanic aldehydes to amines via reductive amination is a critical step in expanding the portfolio of bio-derived chemicals. This process aligns with the principles of green chemistry by utilizing renewable feedstocks and often employing catalytic routes that are more efficient and generate less waste than traditional stoichiometric methods. The production of amines from biomass is particularly significant as they are precursors to a wide range of important products, including polymers like polyamides and polyurethanes.
Design and Synthesis of Advanced Furan-Containing Heterocyclic Systems
The furan ring is a versatile synthon in heterocyclic chemistry, enabling the construction of a diverse range of more complex ring systems. The presence of both an amine and a furan in this compound provides multiple reaction sites for designing and synthesizing novel heterocyclic structures.
One major pathway involves the furan ring acting as a diene in Diels-Alder cycloadditions. Reaction with various dienophiles can lead to the formation of oxygen-bridged bicyclic compounds, which can be further transformed into substituted aromatic or alicyclic systems. Another strategy involves reactions that engage both the furan ring and the amine substituent. For example, intramolecular cyclization reactions can be designed to form fused heterocyclic systems. Literature reports the synthesis of various furan-fused heterocycles, such as furo[2,3-d]pyrimidines and other novel macrocycles, starting from functionalized furan precursors. The specific structure of this compound can be leveraged to direct the regioselectivity and stereoselectivity of these cyclization reactions, leading to the creation of unique and complex molecular architectures.
Future Directions and Emerging Research Avenues for Butan 2 Yl 5 Methylfuran 2 Yl Methyl Amine
Sustainable Synthesis Strategies for Furanic Amines
The future of furanic amine synthesis is intrinsically linked to the principles of green chemistry, emphasizing the use of renewable feedstocks, energy-efficient processes, and the reduction of waste. The primary route to furanic amines is the reductive amination of furanic aldehydes, such as 5-methylfurfural (B50972), which is the likely precursor for (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine.
Future research will likely focus on several key areas to enhance sustainability:
Biomass-Derived Feedstocks: The core of sustainable synthesis lies in utilizing platform molecules derived from lignocellulosic biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com These compounds serve as renewable starting points for producing a wide array of furanic amines.
Heterogeneous Catalysis: A significant trend is the move towards heterogeneous catalysts, which are easily separable and reusable, thus minimizing waste. Research is focused on developing robust catalysts that can efficiently facilitate the reductive amination process using environmentally benign reducing agents like molecular hydrogen (H₂). mdpi.com
Green Solvents: The use of aqueous ammonia (B1221849) solutions and other green solvents is being explored to replace traditional organic solvents, further reducing the environmental impact of the synthesis. researchgate.netkaist.ac.kr
Biocatalysis: A promising and highly sustainable approach involves the use of enzymes. Amine transaminases (ATAs) have been identified that can catalyze the reductive amination of furanic aldehydes like HMF and 2,5-diformylfuran (DFF). nih.gov This biocatalytic route offers high selectivity under mild reaction conditions.
| Strategy | Key Precursors | Nitrogen Source | Key Advantages |
| Catalytic Reductive Amination | 5-Methylfurfural, HMF | Ammonia, Primary/Secondary Amines | High efficiency, atom economy, use of H₂ as a clean reductant. mdpi.comacs.org |
| Hydrogen-Borrowing Amination | Furanic Alcohols | Ammonia, Amines | Avoids the use of an external hydrogen source, water is the only byproduct. mdpi.com |
| Biocatalytic Amination | HMF, DFF | Amine Donors (e.g., alanine) | High selectivity, mild conditions, renewable catalyst (enzyme). nih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond synthesis, a significant area of future research lies in exploring the rich and versatile reactivity of the furanic amine scaffold. The furan (B31954) ring, in particular, is not merely a passive carrier of the amine function but an active participant in a variety of chemical transformations.
Emerging research will likely investigate:
Oxidative Transformations: The furan ring is susceptible to oxidation, which can lead to dearomatization and the formation of highly functionalized, unsaturated 1,4-dicarbonyl compounds. These intermediates can undergo further intramolecular cyclizations to produce a variety of other heterocyclic systems, such as pyridinones in a process known as the aza-Achmatowicz reaction. mdpi.com
Diels-Alder Cycloadditions: The furan moiety can act as a diene in [4+2] cycloaddition reactions, a highly atom-economical method for constructing complex, oxygen-containing bicyclic structures. researchgate.net The resulting oxabicycloheptane derivatives are versatile intermediates for further synthetic manipulations.
Ring-Opening Reactions: Under acidic conditions, the furan ring can undergo hydrolysis and ring-opening to yield linear dicarbonyl compounds. rsc.org This reactivity can be harnessed in tandem with other reactions, such as the Pictet-Spengler reaction, to construct new heterocyclic frameworks like indoles from appropriately substituted furanic amines.
Multicomponent Reactions: Novel multicomponent reactions are being developed where furan-based electrophiles react with amines and other nucleophiles in a one-pot process to generate stable heterocyclic products like pyrroles. scispace.com
Integration with Flow Chemistry and Automated Synthesis Methodologies
To translate laboratory-scale syntheses into viable industrial processes, the integration of flow chemistry and automation is paramount. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov
Future research in this domain will focus on:
Continuous Reductive Amination: The development of packed-bed reactors containing heterogeneous catalysts for the continuous synthesis of furanic amines is a key objective. For instance, the reductive amination of HMF has been successfully demonstrated in a flow reactor using a CuAlOₓ catalyst. mdpi.com
Immobilized Enzyme Bioreactors: Biocatalytic processes are particularly well-suited for flow chemistry. Immobilized amine transaminases in continuous-flow reactors have shown high conversion rates and long-term stability for the synthesis of furfurylamines like 5-(hydroxymethyl)furfurylamine (HMFA). researchgate.netresearchgate.net This approach combines the sustainability of biocatalysis with the efficiency of flow processing.
Automated High-Throughput Screening: Automated synthesis platforms can accelerate the discovery and optimization of new furanic amine derivatives and the catalysts used for their production. These systems allow for the rapid screening of reaction conditions, catalysts, and substrates, significantly reducing the time required for research and development.
| Flow System Type | Catalyst/Biocatalyst | Target Furanic Amine | Key Benefits |
| Packed-Bed Reactor | Heterogeneous (e.g., CuAlOₓ) | N-substituted HMFAs | Scalability, catalyst reusability, enhanced safety. mdpi.com |
| Packed-Bed Bioreactor | Immobilized Amine Transaminase | HMFA, DAF | High selectivity, mild conditions, long-term operational stability. researchgate.net |
Advanced In Situ Characterization of Reaction Intermediates and Catalytic Cycles
A deeper understanding of reaction mechanisms and catalytic cycles is essential for the rational design of more efficient and selective synthetic processes. Advanced in situ and operando spectroscopic techniques, which allow for the observation of reactions as they occur, are powerful tools for gaining these insights.
Future research will increasingly employ:
In Situ FTIR and Raman Spectroscopy: These techniques are invaluable for identifying reaction intermediates and observing the interaction of reactants with catalyst surfaces under actual reaction conditions. For example, in situ FTIR has been used to probe the structural features of catalysts used in the reductive amination of furfural. researchgate.net Operando FTIR can track the evolution of surface species on a catalyst, providing a dynamic picture of the catalytic cycle. mdpi.comnih.gov
In Situ NMR Spectroscopy: Time-resolved in situ NMR is a powerful method for elucidating complex reaction pathways, mechanisms, and kinetics in solution. It has been applied to study the conversion of furanic compounds, providing a detailed understanding of the formation of products and byproducts. acs.orgrsc.org
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These techniques provide information about the electronic state and coordination environment of metal centers in heterogeneous catalysts, helping to identify the true active sites and how they change during the reaction.
The application of these techniques will enable researchers to build detailed kinetic models and gain a fundamental understanding of the structure-activity relationships that govern the synthesis of furanic amines.
Development of Next-Generation Catalytic Systems for Enhanced Selectivity and Efficiency
The heart of any chemical transformation is the catalyst. The development of novel, highly active, and selective catalysts is a continuous pursuit in the field of furanic amine synthesis.
Emerging frontiers in catalysis include:
Single-Atom Catalysts (SACs): SACs represent the ultimate in atom efficiency, with isolated metal atoms dispersed on a support. These catalysts offer well-defined active sites and unique electronic properties. For example, Ru-based SACs have demonstrated high activity and selectivity in the reductive amination of furfural. mdpi.com The unique structure of SACs can also enable novel reaction pathways, such as the conversion of furfural to piperidine (B6355638) via a furanic amine intermediate. researchgate.net
Bimetallic and Alloy Catalysts: Combining two or more metals can lead to synergistic effects that enhance catalytic performance beyond that of the individual components. Bimetallic catalysts, such as Ru-Co and Cu-Ni systems, have shown improved activity and selectivity for the synthesis of furanic amines due to modified electronic properties and surface characteristics. mdpi.comucr.edu
Advanced Support Materials: The support material is not merely an inert scaffold but can actively participate in the catalytic process. Research is focused on using functionalized supports like nitrogen-doped carbons or metal oxides (e.g., Nb₂O₅) to modulate the properties of the active metal and enhance catalyst stability and performance. mdpi.com
Photo- and Electrocatalysis: These methods use light or electricity to drive chemical reactions, offering green and sustainable alternatives to traditional thermally-driven processes. Photocatalysis has been explored for novel transformations like the direct conversion of furans to pyrroles, kaist.ac.kr while electrocatalysis is being investigated for various furanic compound conversions. chemistryviews.orgmorressier.com
| Catalyst Type | Example | Key Feature | Potential Advantage |
| Single-Atom Catalysts | Ru₁/NC | Isolated, well-defined active sites | Maximum atom efficiency, unique selectivity, novel reaction pathways. mdpi.comresearchgate.net |
| Bimetallic Catalysts | RuCo/AC, CuNi/TiO₂ | Synergistic metal-metal interactions | Enhanced activity, improved selectivity, and stability. mdpi.comucr.edu |
| Biocatalysts | Engineered Transaminases | High substrate specificity and enantioselectivity | Environmentally benign, operates under mild conditions. nih.gov |
| Photocatalysts | - | Light-driven reactions | Green energy source, potential for novel transformations. kaist.ac.kr |
Q & A
What are the established synthesis methods for (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine, and how can purity be optimized?
Basic:
The compound is typically synthesized via reductive amination between 5-methylfuran-2-carbaldehyde and butan-2-amine using sodium cyanoborohydride (NaBH₃CN) as a reducing agent. Key steps include pH control (~6.5–7.5) and solvent selection (e.g., methanol or ethanol) to stabilize intermediates . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted amines and by-products .
Advanced:
For industrial-scale optimization, continuous flow reactors improve yield and reduce reaction times by enhancing mass transfer and temperature control. Solvent effects (e.g., dichloromethane vs. toluene) influence reaction kinetics and selectivity . Advanced purification techniques, such as preparative HPLC with reverse-phase columns, achieve >98% purity, critical for pharmacological studies .
What biological activities have been reported for this compound, and how are mechanisms validated experimentally?
Basic:
Preliminary studies suggest antimicrobial (Gram-positive bacteria) and anti-inflammatory activity (COX-2 inhibition at IC₅₀ ~10 µM) . These findings are validated via agar diffusion assays and ELISA-based enzyme inhibition tests .
Advanced:
Mechanistic studies employ surface plasmon resonance (SPR) to quantify binding affinity to serotonin receptors (e.g., 5-HT₂C, Kd ~50 nM) . Molecular dynamics simulations (using tools like Multiwfn ) analyze π-π stacking between the furan ring and receptor aromatic residues, explaining selectivity differences compared to non-methylated analogs .
How do structural modifications (e.g., substituent changes) affect its chemical reactivity and bioactivity?
Basic:
Replacing the methyl group on the furan ring with halogens (e.g., Cl) increases electrophilicity, enabling nucleophilic aromatic substitution reactions. Such derivatives show enhanced antimicrobial potency but reduced solubility .
Advanced:
Structure-activity relationship (SAR) studies reveal that substituting the butan-2-yl group with a benzyl moiety improves CNS penetration (logP increase from 2.1 to 3.8) but introduces hepatotoxicity risks. DFT calculations predict oxidation potentials of modified analogs, guiding stable prodrug design .
How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
Basic:
Standardize assay conditions (e.g., cell line, incubation time) to minimize variability. For example, COX-2 inhibition assays should use recombinant human enzyme to avoid species-specific discrepancies .
Advanced:
Employ orthogonal validation methods : Compare ELISA results with radioligand binding assays for receptor affinity. Use knockout cell models to confirm target specificity. For example, 5-HT₂C receptor knockout cells can validate off-target effects in serotonin signaling studies .
What analytical techniques are critical for characterizing this compound and its derivatives?
Basic:
- ¹H/¹³C NMR : Assign peaks for the furan ring (δ 6.1–6.3 ppm for H-3 and H-4) and butan-2-yl group (δ 1.0–1.5 ppm for CH₃) .
- LC-MS : Confirm molecular weight (MW 169.26 g/mol) and detect impurities .
Advanced:
- High-resolution mass spectrometry (HRMS) : Resolve isotopic patterns to distinguish between brominated by-products and the parent compound .
- Multiwfn analysis : Map electrostatic potential surfaces to predict reactive sites for electrophilic attacks .
What strategies are recommended for in vivo pharmacokinetic studies of this compound?
Basic:
Use radiolabeled analogs (e.g., ¹⁴C-labeled) to track absorption and distribution in rodent models. Plasma half-life (t½) and bioavailability (F) are determined via LC-MS/MS .
Advanced:
Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro permeability (Caco-2 assays) and hepatic microsomal stability data to predict human dosing. Metabolite identification via HRMS/MS clarifies pathways (e.g., CYP3A4-mediated oxidation) .
How does the hydrochloride salt form influence solubility and formulation development?
Basic:
The hydrochloride salt improves aqueous solubility (≥50 mg/mL in PBS) compared to the free base (<5 mg/mL), enabling intravenous administration .
Advanced:
Salt screening with counterions (e.g., citrate, phosphate) optimizes pH-dependent solubility. Powder X-ray diffraction (PXRD) confirms crystalline vs. amorphous forms, impacting stability during lyophilization .
What computational tools are used to predict interactions with biological targets?
Advanced:
- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT receptors, prioritizing poses with hydrogen bonds to Asp135 and hydrophobic contacts with Phe327 .
- QSAR models : Train on analogs’ IC₅₀ data to predict activity of novel derivatives, using descriptors like polar surface area and LogD .
How can reaction by-products be minimized during scale-up synthesis?
Advanced:
- Design of experiments (DoE) : Vary temperature, solvent, and catalyst loading (e.g., Pd/NiO in reductive amination ) to identify optimal conditions.
- Inline FTIR monitoring : Detect intermediates in real-time to terminate reactions at >90% conversion, avoiding over-oxidation .
What are the key differences in bioactivity between this compound and its structural analogs?
Advanced:
- 5-Methylfuran vs. tetrahydrofuran analogs : The aromatic furan enhances π-π interactions (e.g., 10-fold higher 5-HT₂C affinity vs. saturated analogs) .
- Butan-2-yl vs. benzyl substituents : Aliphatic chains improve metabolic stability (t½ 4h vs. 1.5h for benzyl), while aromatic groups increase CNS distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
